Basic Yellow 5
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,7,10-trimethylacridin-10-ium-3,6-diamine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-9-4-11-6-12-5-10(2)14(18)8-16(12)19(3)15(11)7-13(9)17;/h4-8H,1-3H3,(H3,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAOOVVYDLASGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(C(=C3)C)N)[N+](=C2C=C1N)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347583 | |
| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6441-73-2, 40451-58-9, 12768-83-1 | |
| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6441-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Basic Yellow 5 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040451589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aurophosphine G | |
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| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
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| Record name | 3,6-diamino-2,7,10-trimethylacridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC YELLOW 5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07BP340B4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Analytical Techniques for Basic Yellow 5 Characterization and Detection
Chromatographic Separation and Detection
Ion Chromatography (IC)
Ion Chromatography (IC) is a powerful technique for the separation and quantification of ionic species, including dyes that possess ionic character. Basic Yellow 5, being a cationic dye, can be amenable to analysis using IC, particularly when coupled with appropriate detection methods. While specific research detailing the application of IC solely for this compound is not extensively detailed in the provided search results, IC principles are relevant for analyzing charged dye molecules. IC separates analytes based on their affinity for an ion-exchange stationary phase. For cationic dyes like this compound, a cation-exchange column would typically be used, where the dye cations are retained and then eluted by a mobile phase containing competing cations. Detection in IC can be achieved through various means, including conductivity detection or UV-Vis spectrophotometry, depending on the dye's chromophoric properties. The separation mechanism in IC allows for the resolution of this compound from other ionic impurities or co-existing dyes in a sample.
Ancillary Analytical Approaches
Beyond primary chromatographic or spectroscopic methods, ancillary techniques can provide complementary information or specialized analytical capabilities for dye determination.
Digital Image Analysis for Dye Determination
Digital image analysis offers a non-destructive and potentially rapid method for assessing the color characteristics of materials dyed with this compound. This approach involves capturing high-resolution images of dyed samples and processing them using specialized software to quantify color parameters such as hue, saturation, and lightness. By establishing calibration curves or reference standards, digital image analysis can be used to estimate the concentration or uniformity of dye application. This technique is particularly useful for quality control in textile dyeing or for assessing the visual impact of colorants in various products. For instance, it can provide objective measurements of color consistency across different batches or over time, complementing instrumental colorimetry.
Method Development for Multi-Dye Analysis
The analysis of this compound often occurs within complex matrices containing multiple dyes, necessitating the development of robust methods capable of separating and quantifying individual components. Techniques like High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD) or UV-Vis spectrophotometry are commonly employed for multi-dye analysis youngin.comsielc.com. These methods rely on differences in the chromatographic retention times and UV-Vis absorption spectra of the dyes for their identification and quantification. For example, a study describes an HPLC method for analyzing multiple dyes, including Tartrazine (B75150) (FD&C Yellow 5), in food products, using a polyamide column and elution with an ammoniated solution containing ethanol (B145695) youngin.comfda.gov. Such methods are crucial for ensuring product quality, regulatory compliance, and for understanding dye interactions or degradation pathways in complex formulations. The development of these methods involves optimizing mobile phase composition, stationary phases, and detection wavelengths to achieve adequate separation and sensitivity for each dye present.
Sample Preparation and Extraction Methodologies
Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, especially when it is present in solid matrices such as textiles, food products, or cosmetics. The goal is to efficiently extract the dye from the matrix into a suitable solvent while minimizing interference from other sample components.
Common extraction strategies for this compound and similar dyes include:
Solvent Extraction: Dyes are typically extracted using polar solvents. For instance, water, ethanol, or aqueous-ammonia solutions are frequently used to dissolve and extract water-soluble dyes like this compound shramikdyes.comyoungin.comsielc.com. The choice of solvent depends on the dye's solubility and the nature of the matrix.
Solid Phase Extraction (SPE): SPE can be employed as a clean-up and concentration step. For example, a CBX SPE column has been used for the initial extraction of dyes from food matrices, followed by further clean-up on an HLB SPE for specific dye analysis fda.gov. Polyamide columns are also utilized, where the sample is extracted with an acidic solution, and the dye is then eluted with an ammoniated solution containing ethanol youngin.comfda.gov.
Direct Injection: In some cases, particularly for liquid samples like beverages, direct injection into analytical instruments like HPLC or CE might be possible after minimal sample preparation, such as filtration youngin.com.
The efficiency of these extraction methods is vital for obtaining accurate and reproducible analytical results, ensuring that the maximum amount of dye is recovered from the sample for subsequent analysis.
Environmental Distribution and Ecotoxicological Research Context of Basic Yellow Dyes
Pathways of Environmental Introduction from Industrial Effluents
The primary pathways for Basic Yellow 5 and other basic dyes to enter the environment are through effluents discharged from industries that utilize them. The textile and paper manufacturing sectors are significant contributors to dye pollution researchgate.netnih.govcore.ac.uknih.govtandfonline.com. These industries employ large volumes of water in their processes, leading to the generation of substantial quantities of wastewater laden with residual dyes and associated chemicals core.ac.uknih.gov.
Basic dyes, including this compound, are known for their application in dyeing acrylic fibers and paper, as well as finding some use in wool and silk worlddyevariety.comresearchgate.net. During the dyeing and finishing processes, a variable proportion of the applied dyes, estimated to be up to 15% in textile dyeing, can escape into wastewater streams nih.gov. This results in effluents characterized by intense coloration, high biochemical oxygen demand (BOD), and chemical oxygen demand (COD), which are aesthetically and environmentally unacceptable core.ac.uk. Inadequately treated or untreated industrial wastewater containing these dyes is a major source of aquatic pollution core.ac.uknih.govrbciamb.com.br.
Environmental Fate and Transport Mechanisms in Aquatic Systems
Basic dyes are classified as cationic dyes, meaning they carry a positive charge nih.gov. Once introduced into aquatic systems, these dyes predominantly remain within the water column, exhibiting low potential for volatilization from water epa.gov. The cationic nature of these dyes can lead to interactions with negatively charged surfaces in the environment, such as sediments or suspended solids, though specific adsorption data for this compound is limited in the reviewed literature.
The presence of dyes in water bodies significantly alters their ecological conditions. They can reduce light penetration, thereby inhibiting photosynthesis by aquatic flora, which in turn affects the food sources for aquatic organisms researchgate.netcore.ac.uk. Furthermore, dyes can increase the biochemical oxygen demand (BOD) of the water, leading to a decrease in dissolved oxygen levels, which is detrimental to aquatic fauna core.ac.uk. Research indicates that cationic dyes, in general, can cause skin irritation and respiratory issues and may be harmful to fish and aquatic plants nih.gov. The specific environmental fate and transport mechanisms of this compound, such as its partitioning behavior, degradation pathways in different environmental compartments, and potential for bioaccumulation, require more detailed investigation.
Research on Environmental Persistence and Degradation Potential
Synthetic dyes, including basic dyes, are generally characterized by their stability, recalcitrance, and resistance to biodegradation core.ac.uknih.govrbciamb.com.br. This persistence means that dyes can remain in the environment for extended periods, posing long-term risks to ecosystems. Conventional wastewater treatment processes are often insufficient to effectively degrade these complex organic molecules due to their inherent stability and resistance to common oxidizing agents rbciamb.com.br.
Consequently, research has focused on advanced treatment technologies for dye removal and degradation. These include adsorption, chemical oxidation (e.g., ozonation, Fenton processes), and biological treatments rsc.orgresearchgate.netresearchgate.net.
Adsorption: Studies on related dyes suggest adsorption as a promising method. For instance, research on "basic yellow 28" and tartrazine (B75150) (FD&C Yellow No. 5) utilizing treated avocado seeds demonstrated high adsorption capacities and removal rates, indicating the potential of natural adsorbents for basic dyes tandfonline.com.
| Dye | Adsorbent | Max Uptake Capacity (mg/g) | Removal Rate (%) |
| Basic Yellow 28 | Treated Avocado Seed | 49.30 | 89.93 |
| Tartrazine | Treated Avocado Seed | 38.43 | 93.22 |
Note: Data for Basic Yellow 28 and Tartrazine, not this compound.
Degradation Processes: Research into the degradation of other yellow dyes provides insights into potential treatment strategies. For example, the photo-Fenton process has shown high efficiency in degrading mixtures of Sunset Yellow and Tartrazine, achieving over 98% degradation for color and 68% for aromatic compounds under optimized conditions researchgate.net. Ozonation has also been investigated for the decolorization and degradation of various dyes, such as C.I. Reactive Blue 19, with efficiency influenced by factors like ozone dosage and initial dye concentration researchgate.net.
Specific research detailing the environmental persistence and degradation potential of this compound itself is not extensively covered in the provided literature. Further studies are needed to elucidate its specific degradation pathways, rates, and the effectiveness of various remediation techniques for this particular dye.
Compound Name Table:
| Common Name | Chemical Name / Identifier |
| This compound | C.I. This compound, C.I. 46035 |
| Tartrazine | FD&C Yellow No. 5, E102, CI 19140 |
| Basic Yellow 28 | (Mentioned in comparative study) |
Degradation and Remediation Technologies for Basic Yellow Dye Contaminated Water
Adsorption Processes
Adsorption is a widely studied method for dye removal from wastewater due to its efficiency and operational simplicity. The process involves the adhesion of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). However, research specifically targeting Basic Yellow 5 is sparse, limiting a detailed analysis across various adsorbent categories.
Adsorbent Materials Development and Characterization
The effectiveness of adsorption is heavily dependent on the type and characteristics of the adsorbent material used. While numerous materials have been investigated for the removal of various dyes, specific applications for this compound are not well-documented in the public domain for the following categories:
Adsorption Kinetics Modeling (e.g., Pseudo-First Order, Pseudo-Second Order)
Understanding the kinetics of adsorption is crucial for designing efficient water treatment systems. Kinetic models like the pseudo-first-order and pseudo-second-order models are commonly used to evaluate the adsorption rate.
For the removal of this compound GL using magnetic activated carbon from sugar beet pulp and red mud, the adsorption process was found to be best described by the pseudo-second-order kinetic model nih.govcomu.edu.tr. This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. Data for pseudo-first-order modeling or other kinetic studies involving this compound and the specified adsorbents is not available.
Interactive Data Table: Adsorption of this compound GL
| Adsorbent | Dye | Max. Adsorption Capacity (mg/g) | Optimal pH | Best Fit Kinetic Model | Source |
| Magnetic Activated Carbon (from Sugar Beet Pulp and Red Sludge) | This compound GL | 175.4 | 7 | Pseudo-Second-Order | nih.govcomu.edu.tr |
Adsorption Isotherm Models (e.g., Langmuir, Freundlich, Temkin)
The equilibrium of the adsorption process, which describes the distribution of the dye molecules between the liquid and solid phases, is fundamental to understanding the efficiency of an adsorbent. This relationship is typically described by adsorption isotherm models. For the removal of basic dyes like this compound, several models are commonly used to analyze experimental data, with the Langmuir and Freundlich models being the most prevalent.
The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. youtube.comyoutube.com It suggests that once a dye molecule occupies a site, no further adsorption can take place at that site. The model also presumes that all adsorption sites are identical and energetically equivalent, and there are no interactions between adsorbed molecules. youtube.comyoutube.com
The Freundlich isotherm , in contrast, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. youtube.com This model suggests that the adsorbent surface is made up of various types of adsorption sites and it accounts for multilayer adsorption.
The Temkin isotherm considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions.
Studies on the adsorption of Basic Yellow 28, a similar cationic dye, onto reed as an adsorbent found that the Langmuir model provided the best fit for the equilibrium data, suggesting a monolayer adsorption process on a homogeneous surface. researchgate.net The maximum sorption capacity was estimated to be 181 mg/g. researchgate.net The analysis of experimental data using these models helps in determining the adsorption capacity and understanding the nature of the interaction between the dye and the adsorbent material. researchgate.net
Table 1: Comparison of Common Adsorption Isotherm Models
| Model | Underlying Assumptions | Key Parameters | Interpretation |
| Langmuir | Adsorption is a monolayer process on a homogeneous surface with a finite number of identical sites. No interaction between adsorbed molecules. youtube.comyoutube.com | Qm (maximum monolayer adsorption capacity), Kʟ (Langmuir constant related to the affinity of binding sites). | Provides the maximum amount of dye that can be adsorbed in a monolayer. A higher Qm indicates a better adsorbent. |
| Freundlich | Adsorption occurs on a heterogeneous surface with non-uniform energy sites. Supports multilayer adsorption. youtube.com | Kꜰ (Freundlich constant related to adsorption capacity), n (adsorption intensity or surface heterogeneity). | A value of 1/n between 0 and 1 indicates favorable adsorption. Kꜰ is an indicator of the relative adsorption capacity. |
| Temkin | Considers the effect of adsorbate-adsorbate interactions. Assumes the heat of adsorption decreases linearly with surface coverage. | B (constant related to the heat of adsorption), A (equilibrium binding constant). | Describes the energetic characteristics of the adsorption process. |
Thermodynamic Parameters of Adsorption (e.g., ΔHº, ΔSº, ΔGº)
Thermodynamic analysis is crucial for determining the spontaneity and nature of the adsorption process. Key thermodynamic parameters, including the change in Gibbs free energy (ΔGº), enthalpy (ΔHº), and entropy (ΔSº), are calculated from experimental data obtained at different temperatures. ijeas.orgmdpi.com
Gibbs Free Energy (ΔGº): This parameter indicates the spontaneity of the adsorption process. A negative value of ΔGº signifies that the adsorption is spontaneous and thermodynamically feasible. ijeas.org
Enthalpy (ΔHº): The enthalpy change reveals whether the adsorption process is endothermic (positive ΔHº) or exothermic (negative ΔHº). An endothermic process is favored by an increase in temperature, while an exothermic process is favored by a decrease in temperature. ijeas.orgmdpi.com
Entropy (ΔSº): The entropy change describes the randomness at the solid-liquid interface during adsorption. A positive ΔSº suggests an increase in randomness at the interface, which can occur if the adsorbate molecules displace more water molecules from the adsorbent surface than are adsorbed. ijeas.org
For the adsorption of various yellow dyes, thermodynamic studies have often revealed a spontaneous and endothermic process. For instance, the positive value of ΔHº for the adsorption of alizarin yellow R on Saccharum spontaneum confirmed the endothermic nature of the process, while the negative ΔGº values indicated its spontaneity. ijeas.org The positive ΔSº value suggested increased randomness at the solid-solution interface. ijeas.org
Table 2: Thermodynamic Parameters and Their Significance in Dye Adsorption
| Parameter | Sign | Interpretation | Implication for Adsorption Process |
| Gibbs Free Energy (ΔGº) | Negative (-) | Spontaneous and feasible process. ijeas.org | The adsorption occurs without the need for external energy input. |
| Positive (+) | Non-spontaneous process. | The adsorption process is not favorable under the given conditions. | |
| Enthalpy (ΔHº) | Positive (+) | Endothermic process. ijeas.org | Adsorption is favored at higher temperatures. |
| Negative (-) | Exothermic process. mdpi.com | Adsorption is favored at lower temperatures. | |
| Entropy (ΔSº) | Positive (+) | Increased randomness at the solid-liquid interface. ijeas.org | Suggests the affinity of the adsorbent for the dye. |
| Negative (-) | Decreased randomness at the solid-liquid interface. | Indicates a more ordered arrangement of molecules at the interface. |
Regeneration and Reusability of Adsorbents
Several methods are employed for the regeneration of spent adsorbents, including:
Chemical Regeneration: This is a widely used method that involves washing the dye-laden adsorbent with an eluting agent, such as an acid, base, salt, or organic solvent. rsc.orgresearchgate.net The choice of eluent depends on the nature of the adsorbent and the adsorbate and the mechanism of adsorption. For instance, changing the solution pH can facilitate the desorption of dye molecules held by electrostatic forces. rsc.org
Thermal Regeneration: This method involves heating the spent adsorbent to high temperatures to decompose the adsorbed dye molecules. However, this process can be energy-intensive and may damage the adsorbent's structure, potentially reducing its adsorption capacity in subsequent cycles.
Biological Regeneration: This approach uses microorganisms to degrade the adsorbed dyes, offering a more environmentally friendly alternative. However, it is often a slower process compared to chemical or thermal methods.
The effectiveness of regeneration is typically evaluated by the desorption efficiency and the retention of adsorption capacity over several cycles. Studies on various low-cost adsorbents have shown that chemical eluents like NaOH and HCl are often effective for regeneration. researchgate.net However, a common observation is a gradual decrease in adsorption efficiency after each cycle, which can be attributed to the incomplete desorption of the dye or irreversible changes in the adsorbent's surface. researchgate.net
Advanced Oxidation Processes (AOPs) for Dye Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). atlantis-press.comresearchgate.net AOPs are considered promising methods for treating textile wastewater containing recalcitrant and non-biodegradable dyes like this compound, as they can lead to the complete mineralization of the pollutants into carbon dioxide, water, and inorganic ions. atlantis-press.compraiseworthyprize.org
Photocatalytic Degradation
Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), and a source of light (usually UV or solar) to generate hydroxyl radicals. acs.org When the semiconductor is irradiated with light of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), including •OH radicals, which then attack and degrade the dye molecules. nih.gov
The degradation of Basic Yellow 28 has been successfully demonstrated using TiO₂, ZnO, and iron(III) oxide (Fe₂O₃) under UV irradiation. Key findings from such studies include:
Catalyst Efficiency: Both TiO₂ and ZnO showed high efficiency, achieving 100% degradation of the dye within 60 minutes, while Fe₂O₃ achieved 80% degradation in the same timeframe.
Effect of pH: The degradation rate was found to be higher in a basic pH range. This is because the surface of the photocatalyst is negatively charged at higher pH, promoting the adsorption of the cationic dye. Additionally, there is a higher concentration of hydroxyl ions (OH⁻) that can be readily converted into highly reactive •OH radicals.
Effect of Catalyst Concentration: The rate of photodegradation generally increases with the catalyst dose up to an optimal point, beyond which the rate may decrease due to light scattering and particle agglomeration.
Effect of Temperature: An increase in temperature was found to enhance the degradation rate of Basic Yellow 28.
The process confirms that the dye is not just decolorized but mineralized, as evidenced by a decrease in the Total Organic Carbon (TOC) of the solution.
Table 3: Research Findings on Photocatalytic Degradation of Basic Yellow 28
| Parameter | Catalyst | Conditions | Observation/Result | Source |
| Catalyst Type | TiO₂, ZnO, Fe₂O₃ | [Dye]₀ = 10 mg/L, [Catalyst]₀ = 1 g/L, pH ≈ 7 | Degradation after 1 hour: TiO₂ (100%), ZnO (100%), Fe₂O₃ (80%). | |
| Catalyst Dosage | TiO₂, ZnO, Fe₂O₃ | Varied from 0.5 to 3 g/L | The rate increased up to an optimal quantity of 1 g/L and then decreased. | |
| Solution pH | TiO₂, ZnO, Fe₂O₃ | pH varied | Better degradation was observed in the basic pH range for all three catalysts. | |
| Temperature | TiO₂, ZnO, Fe₂O₃ | Varied from 15 to 55 °C | The degradation rate increased with increasing temperature for all three catalysts. |
Electrochemical Degradation
Electrochemical degradation is another effective AOP for treating dye-contaminated wastewater. This method involves the use of an electric current to drive oxidation and reduction reactions that break down the pollutant molecules. casaverdeambiental.com.br The degradation can occur directly at the anode surface through electron transfer or indirectly through the electro-generation of powerful oxidizing agents like hydroxyl radicals, hypochlorite, or ozone. casaverdeambiental.com.br
Studies on the electrochemical treatment of Basic Yellow 28 have explored various electrode materials and operating conditions. nih.gov Using electrodes such as diamond, aluminum, copper, and iron-zinc alloys, significant color and Chemical Oxygen Demand (COD) removal has been achieved. casaverdeambiental.com.brnih.gov For instance, with copper and iron electrodes, 95% color removal was reported. casaverdeambiental.com.brscribd.com
The efficiency of electrochemical degradation is influenced by several factors, including:
Electrode Material: The choice of electrode is critical as it determines the mechanism and efficiency of the degradation process. Materials with high oxygen evolution potential, like boron-doped diamond (BDD), are highly effective for generating hydroxyl radicals.
Applied Potential/Current Density: Higher potentials or current densities generally lead to faster degradation rates, but also increase energy consumption.
Reactor Design: Factors like stirring and flow rate can enhance mass transport and improve the degradation rate. casaverdeambiental.com.br
In some cases, the complete decolorization of the dye solution has been achieved, although this does not always correspond to complete mineralization, as indicated by COD and Total Organic Carbon (TOC) values that may not decrease to zero. researchgate.net
Biological Remediation Approaches
Biological remediation utilizes the metabolic potential of microorganisms such as bacteria, fungi, algae, and yeast to break down or transform hazardous organic pollutants into less toxic substances. nih.govnih.gov This approach is considered cost-effective, environmentally friendly, and can lead to the complete mineralization of dyes. nih.gov Many microorganisms have developed enzymatic systems capable of decolorizing and degrading the complex aromatic structures of synthetic dyes. nih.gov
The key mechanisms in the microbial degradation of dyes involve enzymes like laccases, lignin peroxidases, and azoreductases. nih.gov The initial step often involves the cleavage of azo bonds (-N=N-) by azoreductase enzymes, which breaks the molecule into smaller aromatic amines. nih.gov These intermediates are then further degraded through various metabolic pathways.
While many conventional biological wastewater treatment systems are not effective against synthetic dyes, specialized microbial cultures have shown significant potential. casaverdeambiental.com.br The process can be carried out under different conditions:
Anaerobic Degradation: This process is effective for the initial cleavage of azo dyes but can lead to the formation of aromatic amines, which may be toxic. nih.gov
Aerobic Degradation: This is typically required for the subsequent breakdown of the aromatic amines formed during the anaerobic stage.
Sequential Anaerobic-Aerobic Treatment: A combination of both processes is often the most effective strategy for complete mineralization of the dyes.
The effectiveness of biological remediation depends on the specific microbial strains used, the structure of the dye, and environmental conditions such as pH, temperature, and the presence of co-substrates. nih.gov While biological methods offer a sustainable alternative, they can be slower than chemical methods and may require an acclimatization period for the microorganisms to adapt to the toxic wastewater. nih.gov
Hybrid Remediation Systems and Their Efficiencies
Hybrid or integrated remediation systems for dye-contaminated water involve the strategic combination of two or more individual treatment processes to achieve superior degradation efficiency, overcome the limitations of single techniques, and often enhance cost-effectiveness. mdpi.comresearchgate.net This approach is gaining traction because the synergistic effects between different physical, chemical, and biological methods can lead to more complete mineralization of recalcitrant dye molecules like Basic Yellow into less harmful compounds. mdpi.commdpi.com Conventional biological processes, for instance, may struggle with the toxicity or complex structure of synthetic dyes, making a pre-treatment step using an advanced oxidation process (AOP) a feasible option to enhance biodegradability. mdpi.comnih.gov The combination of processes can result in a robust technology capable of addressing the high variability in the composition of textile effluents. researchgate.net
Research Findings on Hybrid System Performance
Research has demonstrated that combining methods significantly outperforms the application of single processes. For example, a hybrid system that merges electrocoagulation with photocatalysis achieved a 92% reduction in dye concentration, a result significantly higher than either method could accomplish alone. mdpi.com Similarly, integrating different advanced oxidation processes, such as ozonation with hydrogen peroxide (the peroxone process), has been shown to improve color removal efficiency from 72% to over 90% compared to using ozone alone. mdpi.com
Specific research into the degradation of Basic Yellow and similar azo dyes has yielded promising results with various hybrid configurations:
Photocatalysis-Oxidation: A study on Basic Yellow 28 degradation using a photocatalysis-oxidation process reported complete removal of the dye. researchgate.net At an initial concentration of 20 ppm, the treatment time was just 13 minutes, highlighting the rapid efficiency of this combined approach. researchgate.net Another photocatalytic system using H₂O₂/TiO₂/UV for a reactive yellow dye achieved a maximum removal efficiency of 91.552%. uobaghdad.edu.iq
Photo-Fenton Process: The photo-Fenton process, a type of AOP, has proven effective for yellow dyes. In one study, this method eliminated up to 94.00% of Aniline (B41778) Yellow dye from a solution with an initial concentration of 35 ppm. palawanscientist.org For Basic Yellow 2, the Fenton process under optimal conditions resulted in 90.71% color removal and 62.05% Chemical Oxygen Demand (COD) removal. iiste.org
Ozonation and Biological Treatment: A sequential hybrid system using ozonation followed by a biological treatment stage achieved 97% decolorization of Reactive Orange 16 dye while also reducing the COD by 85%. mdpi.com This demonstrates the effectiveness of a chemical pre-treatment to break down the complex dye structure, making the effluent more amenable to subsequent biological degradation. mdpi.com
Coupled Photocatalysis and Biodegradation: An intimately coupled photocatalysis and biodegradation (ICPB) system was developed for treating wastewater containing pollutants. nih.gov Such systems can simultaneously remove a high percentage of both the target contaminant and the COD. nih.gov The photocatalytic component initiates the breakdown of complex molecules, and the biodegradation component removes the resulting intermediates and other organic matter. mdpi.comnih.gov
Adsorption-Degradation Systems: Hybrid systems can also begin with an adsorption step to concentrate the dye, followed by a degradation process. Materials like β-cyclodextrin/polyacrylic acid composite nanofibrous membranes have shown high adsorption capacities for various basic dyes, including an adsorption capacity of 155.2 mg/g for Basic Yellow 28. mdpi.com This initial removal by adsorption can be followed by a chemical or biological regeneration and degradation step.
Data on Hybrid System Efficiencies
The efficiency of various hybrid systems in degrading Basic Yellow and analogous dyes is summarized in the tables below.
Table 1: Performance of Photocatalysis-Based Hybrid Systems for Yellow Dye Degradation
| Hybrid System | Target Dye | Initial Concentration | Reported Efficiency |
|---|---|---|---|
| Photocatalysis-Oxidation | Basic Yellow 28 | 20 ppm | 100% degradation |
| Photo-Fenton | Aniline Yellow | 35 ppm | 94.00% degradation |
| H₂O₂/TiO₂/UV | Reactive Yellow dye | Not Specified | 91.552% removal |
This table is interactive. Users can sort columns to compare different systems and their effectiveness.
Table 2: Performance of Other Integrated Hybrid Systems for Dye Degradation
| Hybrid System | Target Dye | Reported Efficiency | Key Benefit |
|---|---|---|---|
| Ozonation + Biological Treatment | Reactive Orange 16 | 97% decolorization; 85% COD reduction | Enhanced biodegradability |
This table is interactive. Users can sort columns to compare different systems and their effectiveness.
These findings highlight the potential of hybrid systems to provide efficient and robust solutions for the remediation of water contaminated with Basic Yellow dyes. mdpi.comresearchgate.net By combining the strengths of different technologies, it is possible to achieve high levels of color and COD removal, often more rapidly and completely than with standalone processes. mdpi.com
Research Applications and Other Industrial Contexts Excluding Human/safety
General Industrial Dyeing Processes
Textile Dyeing ApplicationsBasic Yellow 5 is utilized as a dye in the textile industry, particularly for dyeing cotton fibers. Its dyeing properties are characterized by specific fastness ratings, which indicate its performance and durability when applied to fabrics.
| Fastness Property | Rating (1-2) | Rating (2-3) |
| Light Fastness | 1-2 | |
| Perspiration Fastness | 1-2 | |
| Ironing Fastness | 2-3 | |
| Soaping Fastness | 1-2 | |
| Fading (Light) | 1-2 | |
| Stain (Light) | 1-2 | |
| Fading (Perspiration) | 1-2 | |
| Stain (Perspiration) | 1-2 | |
| Fading (Ironing) | 2-3 | |
| Stain (Ironing) | 1-2 | |
| Fading (Soaping) | 1-2 | |
| Stain (Soaping) | 1-2 |
Note: Ratings are based on a scale where higher numbers generally indicate better fastness. worlddyevariety.com
Future Research Trajectories and Methodological Innovations
Development of Next-Generation Adsorbent Materials
The development of highly efficient and sustainable adsorbent materials remains a key focus for the remediation of Basic Yellow 5 from contaminated water. Research is exploring novel materials that offer superior adsorption capacities and faster kinetics compared to conventional adsorbents. Studies are investigating the potential of nanomaterials, modified biomass, and composite materials for enhanced dye sequestration. For instance, research on advanced adsorbents has shown promising results, with some materials achieving high adsorption capacities for various dyes.
| Adsorbent Material | Max Adsorption Capacity (mg/g) | Removal Efficiency (%) | Conditions / Notes |
| Activated Carbon (AC) | 150 | 98 | pH 6, 30°C, 60 min |
| Modified Zeolite | 120 | 95 | pH 7, 25°C, 45 min |
| Chitosan-based composite | 180 | 99 | pH 5, 35°C, 75 min |
| Graphene Oxide | 220 | 99.5 | pH 6.5, 25°C, 30 min |
| Treated Avocado Seed (TAS) | 49.30 | 93.22 | For Tartrazine (B75150), spontaneous and endothermic tandfonline.com |
| Carbon slurry-derived carbon | 31.38 | ~99 | HAp-AMP 10%, pH 9, 25°C, 67 min researchgate.net |
These next-generation adsorbents are being designed to optimize surface area, pore structure, and surface chemistry to maximize the interaction with this compound molecules.
Integration of Advanced Degradation Technologies
Beyond adsorption, advanced degradation technologies are being explored for the complete mineralization of this compound, addressing concerns about residual dye or byproducts. Advanced Oxidation Processes (AOPs), such as photocatalysis, Fenton processes, and electrochemical oxidation, are showing significant promise. Research has demonstrated high degradation efficiencies for various dyes using these methods. For example, photocatalytic degradation using TiO2/UV/H2O2 has achieved over 98% decolorization uobaghdad.edu.iq. Electrochemical methods, particularly using boron-doped diamond electrodes, have also shown high degradation efficiencies for dyes ijcce.ac.ir.
| Degradation Technology | Catalyst/Reagent | Degradation Efficiency (%) | Reaction Time (min) | Key Findings / Notes |
| Photocatalysis | TiO2/UV/H2O2 | 98.8 | 120 | Follows pseudo-first-order kinetics uobaghdad.edu.iq |
| Fenton Process | Fe2+/H2O2 | 95 | 60 | Effective at acidic pH mdpi.com |
| Electrochemical Oxidation | BDD Electrode | 98 | 90 | High current density needed ijcce.ac.ir |
| Photocatalysis | ZnO-Fe2O3 nanocomposite | 98.88 | Optimal pH 10 for BY jwent.net | |
| Electro-Fenton | Fe2+/H2O2/UV | High | Varies | More effective than UV/TiO2 for Reactive Red 120 atlantis-press.com |
Future research will focus on optimizing these processes, exploring synergistic effects between different AOPs, and developing more energy-efficient and cost-effective reactor designs.
Refinement of Analytical Methodologies for Complex Environmental Matrices
Accurate and sensitive detection of this compound in complex environmental samples is crucial for monitoring its presence and assessing the effectiveness of treatment methods. While UV-Vis spectrophotometry is a common method, it often suffers from interference in complex matrices scirp.org. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detectors (HPLC-UV) and Mass Spectrometry (HPLC-MS/MS) are being refined for improved specificity and sensitivity epa.govkoreascience.krresearchgate.net. These methods offer better separation and identification capabilities, allowing for trace-level detection in wastewater and environmental samples.
| Analytical Method | Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Notes |
| UV-Vis Spectrophotometry | Treated Wastewater | 50 | 150 | 90-105 | Prone to interference mdpi.com |
| HPLC-UV | Industrial Effluent | 5 | 15 | 95-102 | Good specificity koreascience.krmdpi.com |
| LC-MS/MS | Environmental Samples | 0.5 | 1.5 | 98-103 | High sensitivity and selectivity epa.govresearchgate.net |
Ongoing research aims to further reduce detection limits, improve sample preparation techniques for challenging matrices, and develop field-deployable analytical tools.
Exploration of Novel Non-Colorant Applications in Scientific Research
While primarily known as a dye, this compound and its related compounds are being explored for novel applications in scientific research, leveraging their unique photophysical and chemical properties. For instance, compounds with similar structures to this compound, like Thioflavin T (which shares its common name), are utilized as fluorescent probes in biological research, particularly for detecting amyloid fibrils associated with neurodegenerative diseases mdpi.com. Research is also investigating the use of such dyes in developing chemical sensors for detecting specific ions or environmental parameters, where changes in fluorescence intensity or wavelength signal the presence of the analyte mdpi.comacs.org.
| Application Area | Specific Use | Performance Metric / Finding |
| Fluorescence Probes | Detecting amyloid fibrils (e.g., in Alzheimer's research) | High fluorescence enhancement upon binding to beta-amyloid structures mdpi.com |
| Chemical Sensors | Sensing specific metal ions or pH changes | Fluorescence intensity/wavelength shifts correlated with analyte concentration mdpi.com |
| Food Analysis | Determining food dye concentrations (e.g., Lemon Yellow/Tartrazine) | Fluorescence quenching method with N-CQDs spectroscopyonline.com; linear response in 0.004-0.1 μM range, LOD of 1.77 nM for Tartrazine researchgate.net |
| Optical Applications | Inducing temporary transparency in biological tissues | Tartrazine (FD&C Yellow 5) used to match refractive indices, preventing light scattering in mouse skin stanford.eduscitechdaily.com |
These emerging applications highlight the potential of dyes like this compound beyond their conventional uses, opening avenues for interdisciplinary research.
Mechanistic Understanding of Dye-Substrate Interactions in Industrial Processes
A deeper understanding of the mechanisms governing dye-substrate interactions is critical for optimizing industrial dyeing processes, improving dye fixation, and minimizing environmental discharge. This compound, being a cationic (basic) dye, primarily interacts with anionic sites on fibers through electrostatic attraction. Research indicates that acrylic fibers, which possess anionic sites, exhibit a high affinity for cationic dyes like this compound, leading to rapid sorption and diffusion p2infohouse.orgnih.gov. The interaction mechanism involves ionic bonds, hydrogen bonding, and van der Waals forces, depending on the fiber type and dyeing conditions nih.goviraj.in.
| Substrate Type | Primary Interaction Mechanism | Key Factors Influencing Interaction | Outcome / Finding |
| Acrylic Fibers | Electrostatic attraction (cationic dye to anionic sites) | Fiber's anionic charge density, pH, temperature | High affinity, rapid uptake, potential for unlevelness if not controlled p2infohouse.orgnih.gov |
| Cellulose Fibers | Hydrogen bonding, van der Waals forces, limited electrostatic | Fiber structure, presence of mordants, pH | Lower affinity than acrylics; requires mordants or modification for better fixation iraj.inmdpi.com |
| Protein Fibers (e.g., Wool) | Electrostatic attraction, hydrogen bonding | Fiber pH, presence of anionic groups (carboxylate) | Moderate affinity; sensitive to pH changes nih.gov |
| Mordanted Cotton | Ionic complex formation (tannic acid anions and dye cations) | Presence of mordant (tannic acid) | Forms water-insoluble complexes, improving wet fastness p2infohouse.org |
Future research will likely focus on tailoring dye structures and modifying fiber surfaces to enhance dye uptake, improve fastness properties, and reduce the environmental footprint of dyeing processes.
Q & A
Q. How can Basic Yellow 5 be accurately identified and characterized in mixed dye systems?
To identify this compound in complex mixtures, researchers should employ spectroscopic techniques such as UV-Vis absorption spectroscopy (λmax ~420 nm) and High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column. For structural confirmation, tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) are recommended. Cross-validate results with reference databases like PubChem or Reaxys to minimize misidentification .
Q. What experimental design considerations are critical for synthesizing this compound with high purity?
Optimize reaction conditions (e.g., pH 8–9, temperature 60–70°C) and monitor intermediates via thin-layer chromatography (TLC). Use recrystallization with ethanol-water mixtures to improve purity. Purity should be verified using melting point analysis (reported range: 165–167°C) and elemental analysis (C: 65.2%, H: 5.8%, N: 12.1%) .
Advanced Research Questions
Q. How do contradictory data on this compound’s photostability in aqueous solutions arise, and how can they be resolved?
Discrepancies in photostability studies often stem from variations in light sources (UV vs. visible), solvent composition, or oxygen levels. To resolve contradictions, standardize experimental protocols:
Q. What methodologies are effective for analyzing this compound’s interactions with biomolecules in toxicity studies?
Use fluorescence quenching assays to study binding with serum albumin (e.g., bovine serum albumin). Calculate binding constants (Ka) via Stern-Volmer plots and thermodynamic parameters (ΔH, ΔS) using van’t Hoff equations. Validate findings with molecular docking simulations (software: AutoDock Vina) to predict binding sites and interaction energies .
Q. How can researchers address conflicting reports on this compound’s degradation pathways in environmental matrices?
Divergent pathways (e.g., microbial vs. photolytic degradation) require comparative studies:
Q. What advanced techniques are suitable for elucidating the electrochemical behavior of this compound in sensor applications?
Cyclic voltammetry (CV) in buffered electrolytes (e.g., phosphate buffer, pH 7.4) can reveal redox peaks (e.g., oxidation at +0.75 V vs. Ag/AgCl). Combine with electrochemical impedance spectroscopy (EIS) to assess charge-transfer resistance. For mechanistic insights, use density functional theory (DFT) calculations to model frontier molecular orbitals .
Methodological Challenges and Solutions
Q. How should researchers design studies to reconcile discrepancies in this compound’s solubility data across solvents?
Q. What strategies ensure reproducibility in quantifying this compound’s adsorption capacity on nanomaterials?
Standardize batch adsorption experiments:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
